3-(4-methylphenyl)-1-oxo-N-(2-oxo-2H-chromen-6-yl)-3,4-dihydro-1H-isochromene-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

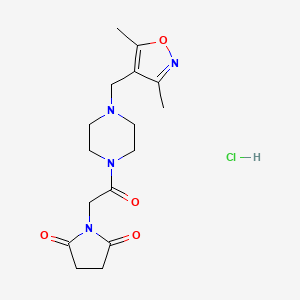

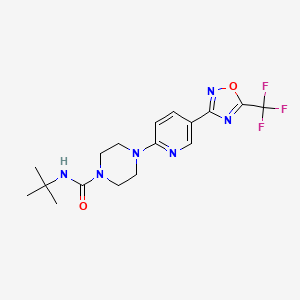

The compound “3-(4-methylphenyl)-1-oxo-N-(2-oxo-2H-chromen-6-yl)-3,4-dihydro-1H-isochromene-6-carboxamide” is a complex organic molecule. It is a derivative of coumarin , a class of organic compounds that are widely found in nature and have significant biological and pharmaceutical properties .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the general properties of coumarin derivatives. It likely contains a coumarin core structure, which is a benzopyrone, meaning it consists of a benzene ring fused with a pyrone nucleus . The various substituents mentioned in the name of the compound are attached to this core structure at specific positions .Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Agents

Chromene derivatives have been synthesized through various methods, including one-pot reactions and microwave-assisted synthesis. These methods are valued for their efficiency, broad substrate scope, and high yield of products. For example, chromene-3-carboxamide derivatives have shown promising results as antioxidant and antibacterial agents. Compounds synthesized using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst demonstrated significant antibacterial activity, highlighting their potential in developing new antimicrobial agents (Subbareddy & Sumathi, 2017).

Sensor Technology

Chromene structures have been utilized in the development of selective fluorescence chemosensors. These sensors exhibit an "on-off-on" fluorescence response to specific ions, such as Cu2+ and H2PO4−, showcasing their utility in environmental monitoring and biological studies. The detection limits for these ions indicate high sensitivity, making these chemosensors valuable tools for detecting trace amounts of pollutants or biological markers (Meng et al., 2018).

Materials Science

Chromene derivatives have also been explored for their applications in materials science, particularly in the synthesis of aromatic polyamides with photosensitive coumarin pendent groups. These polyamides exhibit good thermal properties, solubility in aprotic polar solvents, and potential for crosslinking under UV illumination, making them interesting candidates for the development of advanced materials with specific optical properties (Nechifor, 2009).

Structural and Conformational Studies

The structural and conformational aspects of chromene derivatives have been investigated through crystallographic and spectroscopic methods. These studies provide insights into the molecular geometry, electron distribution, and intermolecular interactions, which are crucial for understanding the chemical behavior and reactivity of these compounds. For instance, studies on N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides have contributed to the knowledge on the planar structures and conformations of chromene derivatives (Gomes et al., 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(4-methylphenyl)-1-oxo-N-(2-oxochromen-6-yl)-3,4-dihydroisochromene-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19NO5/c1-15-2-4-16(5-3-15)23-14-19-12-18(6-9-21(19)26(30)32-23)25(29)27-20-8-10-22-17(13-20)7-11-24(28)31-22/h2-13,23H,14H2,1H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQAXHVYMVVIQDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC3=C(C=CC(=C3)C(=O)NC4=CC5=C(C=C4)OC(=O)C=C5)C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate](/img/structure/B2471294.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide](/img/structure/B2471295.png)

![2-(1H-indol-3-yl)-N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxoacetamide](/img/structure/B2471299.png)

![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N,1-dimethylimidazole-4-sulfonamide](/img/structure/B2471303.png)

![2-[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2471304.png)

![2-((5,7-Bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-1-(4-chlorophenyl)propan-1-one](/img/structure/B2471307.png)

![2-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-thiophenecarboxylate](/img/structure/B2471309.png)